N-Boc-(R)-1-amino-2-propanol

Chiral resolution Enantiomeric purity Asymmetric synthesis

N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4), systematically named tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, is a chiral amino alcohol derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the primary amine and a free secondary hydroxyl group. Its molecular formula is C8H17NO3 with a molecular weight of 175.23 g/mol.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 119768-44-4
Cat. No. B040491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(R)-1-amino-2-propanol
CAS119768-44-4
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)O
InChIInChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1
InChIKeyYNJCFDAODGKHAV-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4): A Defined Chiral Amino Alcohol Building Block for Asymmetric Synthesis


N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4), systematically named tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, is a chiral amino alcohol derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the primary amine and a free secondary hydroxyl group. Its molecular formula is C8H17NO3 with a molecular weight of 175.23 g/mol . The compound is a clear colorless liquid with a boiling point of 95–100 °C at 1.2 mmHg and is typically stored at 0–8 °C . It is widely employed as a chiral building block in peptide synthesis, medicinal chemistry, and the preparation of enantiomerically pure pharmaceutical intermediates, where its defined (R)-configuration is essential for downstream stereochemical outcomes .

Why N-Boc-(R)-1-amino-2-propanol (119768-44-4) Cannot Be Replaced by Simple Analogs


Generic substitution of N-Boc-(R)-1-amino-2-propanol with closely related compounds—such as its (S)-enantiomer, positional isomers, or alternative N-protected amino alcohols—is not feasible without compromising stereochemical integrity, reaction yields, and downstream biological outcomes. The compound provides a unique combination of a precisely defined (R)-configuration at the chiral center, a Boc-protected primary amine, and a free secondary hydroxyl group. Substitution with the (S)-enantiomer (CAS 167938-56-9) would invert stereochemistry and alter pharmacological properties, as enantiomeric purity is critical in chiral drug synthesis . Similarly, replacing the compound with the positional isomer 3-(Boc-amino)-1-propanol (CAS 58885-58-8) changes the regiochemistry of the hydroxyl group relative to the protected amine, leading to different reactivity and coupling outcomes in peptide and heterocycle synthesis . The Boc group itself offers distinct acid-labile protection compared to Cbz (hydrogenolysis-removed) or Fmoc (base-labile) groups, enabling orthogonal deprotection strategies in multi-step syntheses . The quantitative evidence below demonstrates the measurable differences that preclude simple interchange.

Quantitative Differentiation Evidence for N-Boc-(R)-1-amino-2-propanol (119768-44-4) Against Key Comparators


Chiral Purity and Enantiomeric Differentiation vs. (S)-Enantiomer

N-Boc-(R)-1-amino-2-propanol is supplied with a chiral purity of ≥99% (Assay, Chiral purity), ensuring that the desired (R)-configuration is present in high enantiomeric excess. In contrast, the (S)-enantiomer (CAS 167938-56-9) is also available at ≥99% chiral purity, but its optical rotation is [a]D20 = +22 to +25º (C=1 in CHCl3), while the (R)-enantiomer exhibits the opposite rotation . This difference is critical: using the incorrect enantiomer in chiral drug synthesis can lead to a 50% loss of active pharmaceutical ingredient (API) potency or even produce an antagonist with opposing biological effects .

Chiral resolution Enantiomeric purity Asymmetric synthesis

Synthetic Yield Advantage in Boc Protection Step vs. Alternative Protecting Groups

The Boc protection of (R)-(-)-1-amino-2-propanol proceeds with near-quantitative yield. In a representative procedure, reaction of the amino alcohol (47.0 mmol) with di-tert-butyl dicarbonate (47.0 mmol) in methanol with triethylamine base at room temperature overnight afforded 8.23 g of the desired N-Boc-(R)-1-amino-2-propanol in quantitative yield . A separate patent procedure reported a 97% yield for the same transformation [1]. In contrast, alternative N-protection strategies—such as Cbz or Fmoc installation—often require more rigorous conditions or provide lower yields. For example, N-Cbz-protected amino alcohols typically require 0–5 °C storage and may exhibit yields in the 80–90% range, while Fmoc protection adds significant molecular weight and cost [2].

Amino protection Boc chemistry Synthetic efficiency

Boiling Point and Physical State Differentiation vs. Positional Isomer 3-(Boc-amino)-1-propanol

N-Boc-(R)-1-amino-2-propanol exhibits a boiling point of 95–100 °C at 1.2 mmHg, with a refractive index of 1.45 and is a clear colorless liquid at room temperature . In comparison, the positional isomer 3-(Boc-amino)-1-propanol (CAS 58885-58-8) is also a liquid but has a reported flash point of 109 °C and density of 1.025 g/cm³, and may appear as a colorless to yellow or brown liquid, indicating potential instability or impurity variation [1][2]. The lower boiling point of the target compound under reduced pressure facilitates its purification by distillation without thermal decomposition, which is critical for obtaining high-purity material suitable for sensitive downstream reactions.

Physical properties Purification Handling

Storage Condition Requirements: Cold Chain vs. Ambient Temperature

N-Boc-(R)-1-amino-2-propanol is recommended for storage at 0–8 °C to maintain long-term stability and high purity . In contrast, the positional isomer 3-(Boc-amino)-1-propanol is reported to be stable at ambient temperature, with recommended storage at room temperature in a cool, dark place [1][2]. This difference in storage requirements reflects the inherent thermal stability of the secondary alcohol vs. primary alcohol functional group and impacts procurement logistics: the target compound may require refrigerated shipping and storage, whereas the isomer can be handled under standard conditions.

Stability Storage Logistics

Commercially Available Purity Grades: ≥99% Chiral Purity vs. 97–98% Typical

N-Boc-(R)-1-amino-2-propanol is commercially offered at purity levels ranging from 96% to 99%. A premium grade with ≥99% assay and chiral purity is available from select suppliers, ensuring minimal batch-to-batch variability and optimal performance in sensitive asymmetric syntheses . More commonly, the compound is supplied at 97–98% purity . For comparison, the (S)-enantiomer is also available at ≥99% chiral purity, while the positional isomer 3-(Boc-amino)-1-propanol is typically offered at 97% purity . The availability of a 99% grade provides a quantifiable quality advantage for applications where even minor impurities can compromise stereochemical outcomes.

Purity specifications Quality control Reproducibility

Boc Protecting Group Stability Under Basic Conditions vs. Cbz and Fmoc

The Boc protecting group in N-Boc-(R)-1-amino-2-propanol exhibits superior stability under basic conditions compared to Cbz and Fmoc groups. Specifically, the Boc group is stable in the presence of nucleophilic bases and can be removed selectively under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, Cbz groups require hydrogenolysis (which may reduce other functional groups) and Fmoc groups are labile under basic conditions (e.g., piperidine), limiting their compatibility with base-sensitive substrates [1]. This orthogonal stability profile allows N-Boc-(R)-1-amino-2-propanol to be used in multi-step syntheses where other protecting groups would be incompatible.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Optimal Application Scenarios for N-Boc-(R)-1-amino-2-propanol (119768-44-4) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (R)-Configuration

N-Boc-(R)-1-amino-2-propanol is ideally suited as a chiral building block for the synthesis of APIs and intermediates where the (R)-stereochemistry is essential for biological activity. Its ≥99% chiral purity ensures that the desired enantiomer is introduced without contamination from the (S)-form, which could otherwise lead to reduced efficacy or adverse effects . The high synthetic yield (97–100%) for Boc protection also makes it cost-effective for large-scale production .

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Boc Protection Strategy

The compound is a valuable component in Boc-based solid-phase peptide synthesis, where the acid-labile Boc group can be removed selectively without affecting other base-labile protecting groups (e.g., Fmoc) used elsewhere in the peptide chain . Its liquid physical state and defined boiling point facilitate handling and purification in automated synthesizers .

Synthesis of Neoglycopeptides and Glycoconjugates via Chemoselective Ligation

N-Boc-(R)-1-amino-2-propanol and its derivatives serve as precursors for N-alkylaminooxy amino acids, which enable chemoselective ligation with reducing sugars to form structurally defined neoglycopeptides. The Boc-protected amine remains inert during the ligation step and can be deprotected subsequently to reveal the free amine for further conjugation [1].

Preparation of Chiral Heterocyclic Scaffolds in Medicinal Chemistry

The free secondary hydroxyl group in N-Boc-(R)-1-amino-2-propanol provides a handle for intramolecular cyclization or coupling to heterocyclic cores, enabling the construction of chiral pyrrolidines, oxazolidinones, and other privileged scaffolds. The defined (R)-configuration ensures predictable stereochemical outcomes in subsequent ring-forming steps .

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